(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride physical properties
(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride physical properties
This guide provides an in-depth technical analysis of (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride, a critical chiral beta-amino acid building block used in peptidomimetic drug discovery.
CAS Registry Number: 270065-91-3 (often used for free acid/salt interchangeably; specific salt properties detailed below)
Synonyms: (S)-
Introduction & Therapeutic Significance
(S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride is a non-proteinogenic
Unlike natural
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Integrin Antagonists: Used in anti-thrombotic and anti-angiogenic therapies.
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Neurological Modulators: The thiophene ring acts as a bioisostere for the phenyl ring (phenylalanine), modifying lipophilicity and receptor binding affinity without significantly altering steric bulk.
Physicochemical Characterization
The following data represents the specific physical properties of the hydrochloride salt form, which is the preferred form for storage and synthesis due to enhanced stability compared to the zwitterionic free acid.
Table 1: Core Physical Properties
| Property | Value / Description | Condition / Note |
| Physical State | Solid Powder | Crystalline or amorphous solid |
| Color | Off-white to pale yellow | Oxidation of thiophene may darken color over time |
| Melting Point | 176 – 182 °C | Decomposition often observed near melt |
| Optical Rotation | Concentration ( | |
| Hygroscopicity | Moderate to High | HCl salts are prone to moisture uptake |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Ethyl Acetate, Hexanes | Polar protic/aprotic solvents required |
| pKa (Calculated) | Carboxyl: ~3.5Amine: ~9.8 |
Critical Note on CAS Numbers: Databases frequently conflate the CAS 270065-91-3 between the free acid and the hydrochloride salt. Researchers must verify the stoichiometry (
vs) before calculating molar equivalents for reactions.
Structural Analysis & Spectroscopy
The compound features a chiral center at the C3 position (beta-position) and a thiophene heteroaromatic side chain.
NMR Signature (Predicted in or )
-
Thiophene Ring: Three aromatic protons appearing as multiplets between
6.9 and 7.4 ppm. The sulfur atom induces a characteristic downfield shift compared to a phenyl ring. -
Chiral Methine (
): A multiplet at 3.6 – 3.9 ppm. -
Methylene Groups:
-
-protons (
): Diastereotopic protons appearing as two doublets of doublets (dd) around 2.4 – 2.7 ppm. -
Side-chain protons (
): Multiplets around 3.0 – 3.3 ppm.
-
-protons (
Stability Profile
The thiophene ring is electron-rich, making it susceptible to electrophilic attack and oxidation.
-
Acid Stability: The HCl salt is stable in acidic media.
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Oxidative Stability: Avoid strong oxidizing agents (e.g., peroxides, permanganates) which can oxidize the thiophene sulfur to a sulfoxide or sulfone.
-
Photostability: Store in amber vials; thiophene derivatives can undergo slow photodegradation.
Synthesis & Manufacturing Workflow
The authoritative route for synthesizing enantiopure
Reaction Pathway[3][6]
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Starting Material: N-protected L-2-Thienylalanine (e.g., Boc-L-2-Thienylalanine).
-
Activation: Formation of a mixed anhydride using isobutyl chloroformate.
-
Diazotization: Reaction with diazomethane to form the
-diazoketone. -
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/alcohol to yield the
-amino acid backbone. -
Deprotection: Removal of the Boc group using HCl/Dioxane to yield the final Hydrochloride salt.
Caption: Figure 1 illustrates the stereoconservative conversion of the alpha-amino acid precursor to the target beta-amino acid salt.
Handling and Storage Protocols
To maintain the integrity of the hydrochloride salt, strict adherence to the following protocols is required.
Storage Conditions
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Temperature: Refrigerate at +2°C to +8°C . Long-term storage at -20°C is recommended for high-purity standards.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent moisture absorption and oxidative yellowing.
-
Desiccation: The container must be tightly sealed. The HCl salt is hygroscopic; exposure to humid air will lead to clumping and hydrolysis risks.
Safety (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and use a dust mask (N95 type) when handling the powder to prevent inhalation.
Experimental Protocol: Analytical Verification
Objective: To verify the identity and purity of the (S)-enantiomer.
Method: HPLC Analysis (Chiral)[7]
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specialized for amino acids).
-
Mobile Phase: Acetonitrile : Water (containing 50mM
or similar acidic buffer) to suppress ionization of the carboxylic acid. -
Flow Rate: 0.5 mL/min.
-
Detection: UV at 235 nm (Thiophene absorption maximum).
-
Expected Result: The (S)-enantiomer should elute as a single sharp peak. The presence of the (R)-enantiomer indicates racemization during the Wolff rearrangement step.
Method: Solubility Test
-
Weigh 10 mg of the sample.
-
Add 1 mL of HPLC-grade water.
-
Vortex for 30 seconds.
-
Observation: Solution should be clear and colorless. Turbidity implies the presence of free acid (incomplete salt formation) or organic impurities.
References
- Seebach, D., et al. (1996). Synthesis of beta-Amino Acids and Their Incorporation into Peptides. Helvetica Chimica Acta, 79(4), 913-941. (Foundational text on Arndt-Eistert synthesis of beta-amino acids).
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PubChem. (n.d.).[4] Compound Summary for CAS 270065-91-3. National Library of Medicine.[4] Retrieved from [Link]
